Cas no 1955507-20-6 (methyl 5-(piperazin-1-yl)thiophene-2-carboxylate)

1955507-20-6 structure
Nom du produit:methyl 5-(piperazin-1-yl)thiophene-2-carboxylate
Numéro CAS:1955507-20-6
Le MF:C10H14N2O2S
Mégawatts:226.295361042023
MDL:MFCD29054931
CID:5247379
PubChem ID:122236467
methyl 5-(piperazin-1-yl)thiophene-2-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Thiophenecarboxylic acid, 5-(1-piperazinyl)-, methyl ester
- methyl 5-(piperazin-1-yl)thiophene-2-carboxylate
-
- MDL: MFCD29054931
- Piscine à noyau: 1S/C10H14N2O2S/c1-14-10(13)8-2-3-9(15-8)12-6-4-11-5-7-12/h2-3,11H,4-7H2,1H3
- La clé Inchi: DAPAFSIBWDHRIC-UHFFFAOYSA-N
- Sourire: C1(C(OC)=O)SC(N2CCNCC2)=CC=1
methyl 5-(piperazin-1-yl)thiophene-2-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-250322-0.25g |
methyl 5-(piperazin-1-yl)thiophene-2-carboxylate |
1955507-20-6 | 95% | 0.25g |
$485.0 | 2024-06-19 | |
Enamine | EN300-250322-0.1g |
methyl 5-(piperazin-1-yl)thiophene-2-carboxylate |
1955507-20-6 | 95% | 0.1g |
$464.0 | 2024-06-19 | |
Enamine | EN300-250322-1.0g |
methyl 5-(piperazin-1-yl)thiophene-2-carboxylate |
1955507-20-6 | 95% | 1.0g |
$528.0 | 2024-06-19 | |
Enamine | EN300-250322-5.0g |
methyl 5-(piperazin-1-yl)thiophene-2-carboxylate |
1955507-20-6 | 95% | 5.0g |
$1530.0 | 2024-06-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01059065-5g |
Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate |
1955507-20-6 | 95% | 5g |
¥7653.0 | 2023-03-19 | |
Enamine | EN300-250322-0.05g |
methyl 5-(piperazin-1-yl)thiophene-2-carboxylate |
1955507-20-6 | 95% | 0.05g |
$443.0 | 2024-06-19 | |
Enamine | EN300-250322-0.5g |
methyl 5-(piperazin-1-yl)thiophene-2-carboxylate |
1955507-20-6 | 95% | 0.5g |
$507.0 | 2024-06-19 | |
Enamine | EN300-250322-2.5g |
methyl 5-(piperazin-1-yl)thiophene-2-carboxylate |
1955507-20-6 | 95% | 2.5g |
$1034.0 | 2024-06-19 | |
Enamine | EN300-250322-10.0g |
methyl 5-(piperazin-1-yl)thiophene-2-carboxylate |
1955507-20-6 | 95% | 10.0g |
$2269.0 | 2024-06-19 | |
Ambeed | A1081108-5g |
Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate |
1955507-20-6 | 95% | 5g |
$1033.0 | 2024-07-28 |
methyl 5-(piperazin-1-yl)thiophene-2-carboxylate Littérature connexe
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
5. Back matter
1955507-20-6 (methyl 5-(piperazin-1-yl)thiophene-2-carboxylate) Produits connexes
- 28854-76-4(Propanoic acid, amino-)
- 147621-19-0(6-(Pyridin-3-yl)-1H-indole)
- 327980-05-2(ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate)
- 138775-02-7((2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid)
- 325685-59-4(4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine)
- 332884-35-2(6-aminopyridine-2-carbaldehyde)
- 13754-41-1(4-Benzylpiperazin-2-one)
- 1060805-93-7(4-bromo-2-methyl-pyridine-3-carbaldehyde)
- 1261169-72-5((2,3-Difluoro-4-hydroxyphenyl)boronic acid)
- 493037-91-5(1H-Pyrazol-5-ol, 1-(2,5-dichlorophenyl)-3-(trifluoromethyl)-)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1955507-20-6)methyl 5-(piperazin-1-yl)thiophene-2-carboxylate

Pureté:99%
Quantité:5g
Prix ($):930.0